1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction using a suitable trifluoromethylating agent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry approaches to minimize environmental impact and improve efficiency .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.
Cyclization: Cyclization reactions can be facilitated by the use of strong acids or bases as catalysts.
Major Products:
Reduction of Nitro Group: Formation of 1-ethyl-4-amino-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide.
Substitution of Trifluoromethyl Group: Formation of various substituted pyrazole derivatives.
Cyclization: Formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-Ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness:
Properties
Molecular Formula |
C13H11F3N4O3 |
---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-19-7-10(20(22)23)11(18-19)12(21)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,21) |
InChI Key |
QEFFABPPGAMMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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